Flutazolam is a synthetic compound belonging to the class of 1,4-benzodiazepinooxazoles. [, , , , , ] It has been a subject of extensive scientific research, primarily for its chemical properties and behavior in various conditions. Flutazolam's unique structural features, particularly the 2-hydroxyethyl substituent attached to the amide nitrogen atom, differentiate it from other benzodiazepines and contribute to its distinct reactivity. []
Flutazolam is a benzodiazepine derivative primarily utilized for its sedative, muscle relaxant, anticonvulsant, and anxiolytic properties. It is known for its potent effects in the central nervous system, enhancing the activity of gamma-aminobutyric acid, a major inhibitory neurotransmitter. Flutazolam is recognized for producing more pronounced sedation compared to other benzodiazepines like diazepam, making it particularly effective in clinical settings where rapid sedation is required .
Flutazolam is classified as a benzodiazepine, a group of medications that act on the central nervous system. It is often referred to by its trade name, Coreminal, and is primarily used in Japan. The chemical structure of flutazolam includes an oxazolobenzodiazepine framework, which is characteristic of many drugs in this class .
The synthesis of flutazolam involves several key steps that typically lead to the formation of its oxazolobenzodiazepine structure. Common synthetic routes include:
Industrial production methods are optimized for higher yields and purity, incorporating stringent quality control measures to ensure the safety and consistency of the final product.
Flutazolam has a molecular formula of C₁₄H₁₁ClN₂O and a molar mass of 276.70 g/mol. Its structure features a fused ring system typical of benzodiazepines, with specific functional groups that contribute to its pharmacological effects. The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly the GABA receptors .
Flutazolam undergoes various chemical reactions that can modify its structure and influence its pharmacological properties:
The major products formed from these reactions include metabolites such as n-desalkylflurazepam, which has significant implications for the drug's pharmacokinetics .
Flutazolam acts primarily as a positive allosteric modulator of GABA type A receptors in the central nervous system. By binding to specific sites on these receptors, flutazolam enhances the frequency and duration of chloride channel opening mediated by GABA. This leads to increased neuronal inhibition, resulting in sedation, muscle relaxation, and anxiolytic effects .
Research utilizing radioligand binding assays has demonstrated flutazolam's binding affinity to various GABA receptor subtypes. In vitro studies have further explored its effects on neuronal firing patterns, confirming its role in modulating neuronal activity through GABAergic pathways.
Flutazolam is characterized by:
Key chemical properties include:
Relevant data indicate that flutazolam's elimination half-life is approximately 3.5 hours for the parent compound but can extend significantly for its active metabolite, n-desalkylflurazepam (47 to 100 hours) .
Flutazolam is primarily indicated for:
Due to its potent sedative effects and relatively short half-life compared to other benzodiazepines, flutazolam serves as an important therapeutic option in various medical contexts .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4